



# Application Notes and Protocols: Assessing the Synergy of BMS-986115 with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986115 |           |
| Cat. No.:            | B606283    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BMS-986115** is a potent, orally bioavailable small molecule that acts as a pan-Notch inhibitor by targeting gamma-secretase.[1][2] The Notch signaling pathway is a critical regulator of cellular processes such as differentiation, proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[3] By inhibiting gamma-secretase, **BMS-986115** prevents the cleavage and activation of all four Notch receptors, thereby disrupting downstream signaling.[3] Preclinical studies have demonstrated the single-agent anti-tumor activity of **BMS-986115** in various xenograft models, and a Phase I clinical trial has established its safety and tolerability profile in patients with advanced solid tumors.[2][3][4]

While specific data on the synergistic effects of **BMS-986115** with chemotherapy are not extensively available in the public domain, the biological rationale for such combinations is strong. Chemotherapy can induce cellular stress and damage, potentially increasing the reliance of surviving cancer cells on pro-survival signaling pathways like Notch. Concurrent inhibition of the Notch pathway with **BMS-986115** could therefore enhance the cytotoxic effects of chemotherapy, prevent the emergence of resistance, and target cancer stem cell populations, which are often reliant on Notch signaling.

These application notes provide an overview of the mechanism of action of **BMS-986115** and generalized, detailed protocols for assessing its potential synergy with various chemotherapeutic agents in a preclinical research setting.



### **Data Presentation**

As no specific quantitative data for **BMS-986115** in combination with chemotherapy are publicly available, the following tables provide a summary of its single-agent preclinical and clinical data.

Table 1: Preclinical Single-Agent Activity of BMS-986115

| Cell<br>Line/Tumor<br>Model   | Cancer Type                               | Efficacy Metric         | Result                      | Reference |
|-------------------------------|-------------------------------------------|-------------------------|-----------------------------|-----------|
| T-ALL Xenograft               | T-cell Acute<br>Lymphoblastic<br>Leukemia | Tumor Growth Inhibition | Effective as a single agent | [3]       |
| Solid Tumor<br>Xenografts (3) | Breast Cancer                             | Anti-tumor activity     | Demonstrated                | [3]       |
| Solid Tumor<br>Xenograft (1)  | Non-Small Cell<br>Lung Cancer             | Anti-tumor activity     | Demonstrated                | [3]       |
| Solid Tumor<br>Xenograft (1)  | Pancreatic<br>Carcinoma                   | Anti-tumor<br>activity  | Demonstrated                | [3]       |

Table 2: Summary of Phase I Clinical Trial of Single-Agent BMS-986115 (NCT01986218)



| Parameter                    | Description                                                          | Result                                                            | Reference |
|------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| Patient Population           | Advanced solid tumors                                                | 36 patients treated                                               | [4][5]    |
| Dosing Schedules             | Arm A: Continuous<br>daily; Arm B:<br>Intermittent (twice<br>weekly) | MTD for Arm A: 1.5<br>mg daily; MTD for Arm<br>B: Not established | [4][5]    |
| Most Frequent Adverse Events | Diarrhea,<br>hypophosphatemia,<br>nausea                             | 72%, 64%, and 61% of patients, respectively                       | [4]       |
| Pharmacodynamics             | Target Engagement                                                    | Inhibition of Notch<br>pathway-related<br>genes observed          | [4][5]    |
| Clinical Activity            | Best Overall<br>Response                                             | 11 out of 36 patients<br>achieved stable<br>disease               | [5]       |

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **BMS-986115** and a general workflow for assessing its synergy with chemotherapy.



#### Mechanism of Action of BMS-986115



Click to download full resolution via product page

Caption: Mechanism of Action of BMS-986115.



## Workflow for Synergy Assessment In Vitro Assessment Select Cancer Cell Lines Determine IC50 of Single Agents (BMS-986115 & Chemotherapy) Checkerboard Assay (Combination Titration) Calculate Combination Index (CI) (Chou-Talalay Method) If Synergistic f Synergistic In Vivo Validation Establish Xenograft Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Tumor Model Treatment Groups: - Vehicle Control - BMS-986115 alone - Chemotherapy alone - Combination Monitor Tumor Volume and Body Weight Endpoint Analysis:

Click to download full resolution via product page

Caption: General Workflow for Synergy Assessment.

- Tumor Weight Immunohistochemistry - Western Blot



## **Experimental Protocols**

The following are detailed, generalized protocols for key experiments to assess the synergy between **BMS-986115** and a chemotherapeutic agent.

## Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay

Objective: To determine if the combination of **BMS-986115** and a chemotherapeutic agent results in synergistic, additive, or antagonistic effects on cancer cell viability.

#### Materials:

- Cancer cell line(s) of interest
- · Complete cell culture medium
- 96-well cell culture plates
- BMS-986115 (stock solution in DMSO)
- Chemotherapeutic agent (stock solution in appropriate solvent)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Microplate reader

### Procedure:

- Single-Agent IC50 Determination:
  - Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
  - Prepare serial dilutions of BMS-986115 and the chemotherapeutic agent separately in complete medium.
  - Treat cells with the single agents over a wide concentration range.



- Incubate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
- Measure cell viability using a suitable assay.
- Calculate the IC50 value (concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis.
- Checkerboard Assay Setup:
  - Based on the IC50 values, design a matrix of drug concentrations. Typically, this will include concentrations below and above the IC50 (e.g., 4x, 2x, 1x, 0.5x, 0.25x IC50).
  - Seed cells in 96-well plates as before.
  - Prepare dilutions of BMS-986115 along the y-axis and the chemotherapeutic agent along the x-axis of the plate.
  - Each well will contain a unique combination of the two drugs. Include wells for each drug alone and untreated controls.
  - Incubate for the same duration as the single-agent assay.
  - Measure cell viability.
- Data Analysis:
  - Calculate the fraction of cells affected (Fa) for each drug combination.
  - Use the Chou-Talalay method to calculate the Combination Index (CI). Software such as CompuSyn can be used for this analysis.
    - CI < 1: Synergism
    - CI = 1: Additive effect
    - CI > 1: Antagonism



## Protocol 2: In Vivo Synergy Assessment in a Xenograft Model

Objective: To evaluate the in vivo efficacy of **BMS-986115** in combination with a chemotherapeutic agent on tumor growth.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation
- BMS-986115 formulated for oral gavage
- Chemotherapeutic agent formulated for appropriate administration route (e.g., intravenous, intraperitoneal)
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Tumor Implantation:
  - Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
  - Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Animal Randomization and Treatment:
  - Randomize mice into four treatment groups (n=8-10 mice per group):
    - 1. Vehicle Control
    - 2. BMS-986115 alone
    - 3. Chemotherapeutic agent alone



#### 4. BMS-986115 + Chemotherapeutic agent

 Administer treatments according to a predefined schedule. BMS-986115 is typically administered daily via oral gavage. The chemotherapy schedule will depend on the specific agent.

#### Monitoring:

- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
- Monitor animal body weight and overall health status regularly as an indicator of toxicity.

#### Endpoint Analysis:

- Euthanize mice when tumors reach a predetermined endpoint or at the end of the study period.
- Excise tumors and measure their final weight.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry (to assess proliferation and apoptosis markers) or western blotting (to confirm target engagement).

#### Data Analysis:

- Plot mean tumor growth curves for each treatment group.
- Compare the tumor growth inhibition (TGI) between the combination group and the singleagent groups.
- Statistically analyze differences in final tumor volume and weight between groups (e.g., using ANOVA). A significantly greater TGI in the combination group compared to the single agents would indicate in vivo synergy.

## Conclusion



While direct evidence for the synergy of **BMS-986115** with chemotherapy is currently limited in publicly accessible literature, its mechanism of action as a pan-Notch inhibitor provides a strong rationale for its investigation in combination regimens. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the potential synergistic anti-cancer effects of **BMS-986115** with various chemotherapeutic agents, both in vitro and in vivo. Such studies are crucial for informing the future clinical development of this and other Notch pathway inhibitors in combination cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Repurposing platinum-based chemotherapies for multi-modal treatment of glioblastoma -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing the Synergy of BMS-986115 with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#assessing-bms-986115-synergy-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com